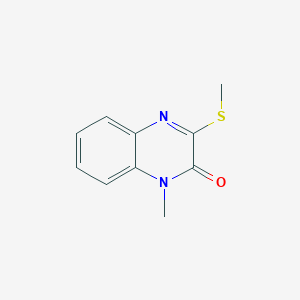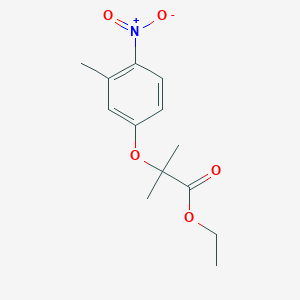![molecular formula C12H17ClN2OS B6033656 1-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]propan-2-ol;hydrochloride](/img/structure/B6033656.png)
1-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]propan-2-ol;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]propan-2-ol;hydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl halides.
Attachment of the propan-2-ol group: This step involves the reaction of the benzimidazole derivative with propan-2-ol under basic conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
1-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]propan-2-ol;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function . Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]propan-2-ol;hydrochloride can be compared with other benzimidazole derivatives such as:
2-methyl-1H-benzimidazole: This compound lacks the propan-2-ol group and has different biological activities.
1H-benzimidazole-2-ylmethanethiol: This compound has a thiol group instead of the propan-2-ol group, leading to different chemical reactivity and applications.
3-(5-methyl-1H-benzimidazol-2-yl)propan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
Properties
IUPAC Name |
1-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS.ClH/c1-8-3-4-10-11(5-8)14-12(13-10)7-16-6-9(2)15;/h3-5,9,15H,6-7H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPPYJUHTUFFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSCC(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B6033573.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B6033575.png)
![(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6033581.png)
![ethyl [1-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6033583.png)
![3-methoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6033598.png)
![4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6033605.png)

![[3-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B6033618.png)
![2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate](/img/structure/B6033627.png)
![1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine](/img/structure/B6033638.png)
![9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6033640.png)

![{(2E)-2-[(2E)-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6033643.png)
![DIMETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B6033669.png)
